

Physicochemical properties of trans-4-Morpholinocyclohexanamine

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Compound of Interest

Compound Name: *trans-4-Morpholinocyclohexanamine*

CAS No.: 847798-79-2

Cat. No.: B3434203

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Technical Profile: trans-4-Morpholinocyclohexanamine

Role: Bifunctional Building Block & Pharmacophore Linker **Primary Application:** Drug Discovery (GPCR Ligands, Kinase Inhibitors)

Executive Summary

trans-4-Morpholinocyclohexanamine (CAS: 412356-24-2 for 2HCl) is a 1,4-disubstituted cyclohexane diamine characterized by a rigid geometric spacer separating a basic primary amine and a tertiary morpholine ring. Unlike flexible aliphatic linkers, the cyclohexane core restricts conformational freedom, reducing the entropic penalty of ligand-target binding.

This scaffold is chemically significant due to its stereochemical definition. The trans-isomer predominantly adopts a diequatorial chair conformation, maximizing the distance (~6.0 Å) between the nitrogen centers. This vectorality is critical in fragment-based drug design (FBDD)

for spanning deep binding pockets, such as those found in Melanocortin-4 receptors (MC4R) and various kinase active sites.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identification

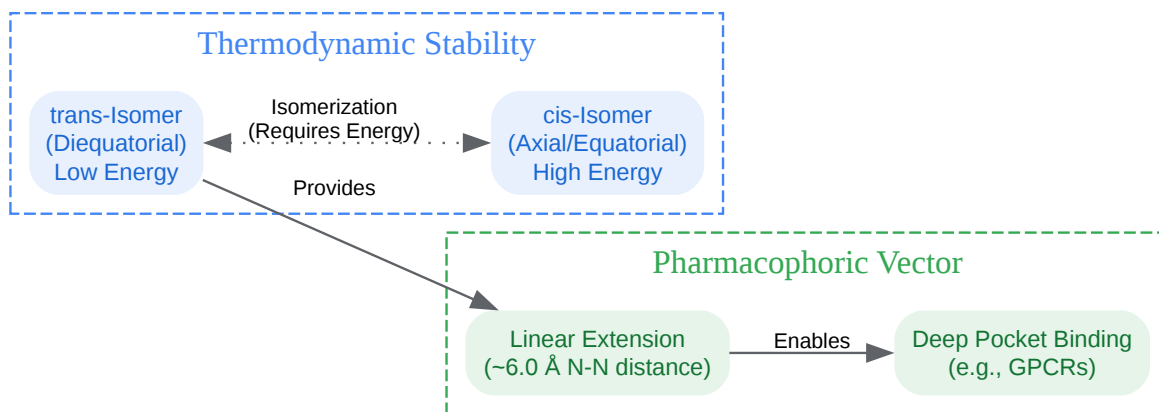
Parameter	Detail
IUPAC Name	trans-4-(Morpholin-4-yl)cyclohexan-1-amine
Common Name	trans-4-Morpholinocyclohexylamine
CAS Number	412356-24-2 (Dihydrochloride); 88390-37-8 (Free Base - Verify specific batch)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O
Molecular Weight	184.28 g/mol (Free Base); 257.20 g/mol (2HCl)
SMILES	<chem>N[C@H]1CCCC1</chem> (trans-configuration)

Stereochemical Conformation

The physicochemical distinctiveness of this molecule arises from its stereochemistry.

- **trans-Isomer:** The 1,4-substituents (amine and morpholine) prefer the diequatorial orientation in the chair conformation to minimize 1,3-diaxial interactions. This is the thermodynamically stable isomer.
- **cis-Isomer:** One substituent is equatorial and the other axial, possessing higher energy and different spatial vectors.

Key Insight: In medicinal chemistry, the trans-isomer is often preferred over the cis-isomer because it projects the two nitrogen functionalities in opposite directions (180° vector), acting as an extended linear linker.



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Figure 1: Conformational landscape showing the thermodynamic preference for the diequatorial trans-isomer and its utility in binding site spanning.

Physicochemical Properties

The following data aggregates computed and experimental values for the free base unless noted.

Property	Value	Technical Context
LogP (Octanol/Water)	~1.43 (Computed)	Moderately lipophilic; good BBB permeability potential.
TPSA	38.49 Å ²	Low polar surface area suggests high oral bioavailability.
pKa (Primary Amine)	~10.6 (Predicted)	Typical for cyclohexylamines; protonated at physiological pH.
pKa (Morpholine N)	~8.4 (Predicted)	Moderately basic; exists in equilibrium at physiological pH.
H-Bond Donors	1 (Primary NH ₂)	Critical for H-bonding in the active site.
H-Bond Acceptors	3 (O, 2x N)	The morpholine oxygen is a weak acceptor.
Solubility (2HCl Salt)	>50 mg/mL (Water)	Highly soluble salt form; preferred for formulation.
Melting Point	>250 °C (2HCl)	High thermal stability due to crystal lattice energy of the salt.

Solubility Note: The free base is an oil or low-melting solid and is sparingly soluble in water but soluble in organic solvents (DCM, MeOH). For biological assays, the dihydrochloride salt is standard.

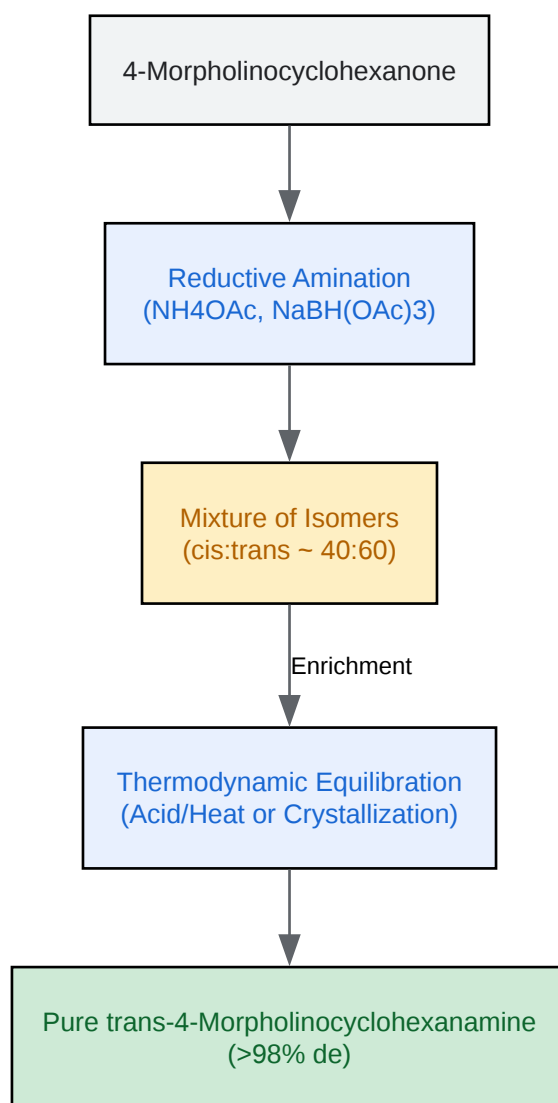
Synthetic Routes & Purity Control

Achieving high diastereomeric excess (de) of the trans-isomer is the primary synthetic challenge.

Primary Synthetic Workflow (Reductive Amination)

The most scalable route involves the reductive amination of 4-morpholinocyclohexanone.

- Precursor: 1,4-Cyclohexanedione monoethylene ketal or 4-morpholinocyclohexanone.
- Reductive Amination: Reaction with ammonium acetate/source and a reducing agent ($\text{NaBH}(\text{OAc})_3$ or H_2/Pd).
- Isomerization: The kinetic product mixture (cis/trans) can be driven to the thermodynamic trans-product via equilibration (e.g., heating with $\text{Al}(\text{OiPr})_3$ or acid catalysis).



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Figure 2: Synthetic pathway highlighting the critical isomerization step required to isolate the pure trans-isomer.

Impurity Profile

- **Cis-Isomer:** The most common impurity. Must be controlled to <2% for reliable SAR (Structure-Activity Relationship) data.
- **Bis-alkylation:** Formation of secondary amines during reductive amination.
- **Morpholine Ring Opening:** Rare, but possible under harsh acidic hydrolysis.

Analytical Characterization

Validating the trans-stereochemistry is non-trivial without X-ray crystallography. NMR spectroscopy is the standard method.

1H NMR Diagnostics

- **Axial Proton Signal (H1/H4):** In the trans-isomer (diequatorial substituents), the protons at C1 and C4 are axial.
- **Coupling Constants (**
values): Axial protons exhibit large diaxial coupling constants (
) with adjacent methylene protons.
 - **Trans-isomer:** The methine proton geminal to the amine (H1) appears as a broad triplet of triplets (tt) with large splitting width.
 - **Cis-isomer:** The H1 proton would be equatorial (or average), showing smaller couplings (
) , often appearing as a narrow multiplet.

Mass Spectrometry

- **ESI-MS:** $[M+H]^+ = 185.17$ (Free Base).
- **Fragmentation:** Characteristic loss of the morpholine fragment or ammonia.

Applications in Drug Discovery

GPCR Ligand Design (MC4R)

The trans-1,4-cyclohexane spacer is a classic "rigidifier." In the development of Melanocortin-4 Receptor (MC4R) antagonists, this scaffold has been used to separate an aromatic "head" group from a basic "tail" group. The rigidity prevents the collapse of the molecule, reducing the entropic cost of binding to the receptor.

Kinase Inhibitors

Used as a solvent-exposed solubilizing group. The morpholine oxygen can form water-mediated hydrogen bonds, while the cyclohexane ring fills hydrophobic pockets near the ribose binding site.

Comparison to Flexible Linkers

Linker Type	Entropic Penalty	Conformational Definition	Solubility Profile
Propyl Chain (-CH ₂ CH ₂ CH ₂ -)	High (Flexible)	Poor (Random Coil)	Moderate
trans-Cyclohexane	Low (Rigid)	High (Defined Vector)	High (Lipophilic Core)
Piperazine	Low (Rigid)	High	High (Polar)

Handling & Stability

- **Storage:** The dihydrochloride salt is hygroscopic. Store at room temperature in a desiccator or under nitrogen.
- **Stability:** Stable to oxidation. The morpholine ring is metabolically stable compared to piperazine (less prone to N-oxidation or conjugation).
- **Safety:** Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

- **Synthesis & Stereochemistry:** "Synthesis and characterization of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanemethylamines...". Journal

of Medicinal Chemistry. (2007).

- Biocatalytic Production: "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine". Communications Chemistry. (2024).[1][2]
- Physicochemical Data: "**trans-4-Morpholinocyclohexanamine** dihydrochloride Product Data". ChemScene.
- NMR Solvent Data: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents". Organometallics. (2010).

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Sources

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